molecular formula C12H11NO B569369 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one CAS No. 1092348-45-2

3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one

Cat. No.: B569369
CAS No.: 1092348-45-2
M. Wt: 185.226
InChI Key: XOLWTQDCLWWUDA-UHFFFAOYSA-N
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Description

3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one (CAS: 1092348-45-2) is a polycyclic heterocyclic compound featuring a fused indole system with a partially saturated six-membered ring. Its structure comprises a benz[e]indole core, where the indole moiety is fused to a tetrahydro ring system. This compound’s significance lies in its structural similarity to bioactive indole derivatives, which are often explored for pharmaceutical and material science applications.

Properties

IUPAC Name

3,7,8,9-tetrahydrobenzo[e]indol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-3-1-2-8-9-6-7-13-11(9)5-4-10(8)12/h4-7,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLWTQDCLWWUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C=CN3)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert ketones to alcohols or other reduced forms.

    Substitution: This can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Biochemical Properties

Chemical Structure and Characteristics:

  • Molecular Formula: C₁₂H₁₁NO
  • Molecular Weight: 185.22 g/mol
  • Physical State: Typically found as a powder.
  • Solubility: Soluble in solvents like chloroform and dimethyl sulfoxide (DMSO) .

Key Mechanisms:

  • Dopamine Receptor Agonism: The compound stimulates dopamine receptors, which can enhance neurotransmitter signaling pathways. This property is particularly beneficial in addressing conditions such as Parkinson's disease and hypertension .
  • Cellular Signaling Modulation: It influences cellular processes by altering gene expression and cellular metabolism .

Scientific Research Applications

The applications of this compound span multiple domains:

Medicinal Chemistry

This compound serves as a building block for synthesizing various pharmaceutical agents. Its structural complexity allows for the development of novel drugs targeting neurological disorders.

Case Study:
In a study focusing on dopamine receptor interactions, derivatives of this compound were synthesized and evaluated for their efficacy in enhancing dopamine signaling .

Biological Research

This compound is utilized in biological studies to explore the effects of indole derivatives on cellular functions.

Case Study:
Research has demonstrated that this compound can alter neurotransmitter release in neuronal cells, impacting communication pathways essential for cognitive functions .

Chemical Synthesis

The compound is employed in organic synthesis as a precursor for creating more complex molecules. It can undergo various chemical reactions such as oxidation and reduction.

Table: Types of Reactions and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate (KMnO₄)Acidic medium
ReductionSodium borohydride (NaBH₄)Alcohol solvent
SubstitutionBromine (Br₂)Room temperature

Mechanism of Action

The mechanism of action of 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems, influencing processes such as cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Cyclohepta[b]indol-6-one Derivatives

Key Compounds :

  • 7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-one (): Features a seven-membered cycloheptane ring fused to the indole. X-ray crystallography reveals a slightly distorted envelope conformation in the seven-membered ring .
  • 4-Methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one (): A methyl-substituted derivative synthesized to study substituent effects on ring conformation.

Comparison :

  • Ring Size : The cyclohepta[b]indol-6-one series has a seven-membered ring, whereas 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one contains a six-membered fused ring. This difference influences conformational flexibility and steric interactions.
  • Synthesis : Cyclohepta[b]indoles are synthesized via condensation reactions, such as the treatment of indole precursors with aldehydes (e.g., thiophene-2-carbaldehyde) under basic conditions .
  • Bioactivity : Derivatives like 7-thiophen-2-ylmethylene-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one (3a) exhibit antibacterial and anticancer activity against HeLa cells, with molecular docking studies suggesting interactions with protein kinase CK2 .

Isoindolo[2,1-a]indol-6-one Derivatives

Key Compounds :

  • Isoindolo[2,1-a]indol-6-one (): Synthesized via pyrolytic methods, this compound displays unexpected chemical reactivity, including ring-opening reactions under mild conditions.
  • 2-Hydroxy-8,9-dimethoxy-6H-isoindolo[2,1-a]indol-6-one (): Contains hydroxyl and methoxy substituents, altering electronic properties and solubility.

Comparison :

  • Ring System : Isoindolo[2,1-a]indol-6-one has a fused isoindole-indole system, differing from the benz[e]indole framework. This structural distinction affects π-π stacking and hydrogen-bonding capabilities.
  • Synthesis : Pyrolytic routes and Cu(I)/Pd(II)-catalyzed intramolecular coupling are employed, offering regioselective control .

Diazepino- and Azepino-Indol-6-one Derivatives

Key Compounds :

  • 3-(Morpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one (Compound D, ): A potent inhibitor of mono-ADP-ribosyltransferase (IC50 = 0.17 µM).
  • Rucaparib (): A PARP inhibitor with an azepino[5,4,3-cd]indol-6-one core, featuring fluorinated and methylamino substituents.

Comparison :

  • Heteroatom Inclusion: Diazepino and azepino rings introduce nitrogen atoms, enhancing interactions with enzyme active sites. For example, Compound D’s morpholine group improves solubility and binding affinity .
  • Therapeutic Relevance : Rucaparib’s structural complexity underscores the importance of substituents (e.g., fluorine) in optimizing pharmacokinetics and target specificity .

Cycloocta[b]indol-6-one Derivatives

Key Compounds :

  • 3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one (): Features an eight-membered ring, offering greater conformational flexibility compared to smaller ring systems.

Comparison :

  • Ring Size and Flexibility : The cycloocta[b]indole’s larger ring may accommodate bulkier substituents but could reduce metabolic stability due to increased rotational freedom.
  • Synthetic Challenges : Larger rings often require multistep syntheses, as seen in the nine-step preparation of naphtho-indol-6-one derivatives ().

Biological Activity

3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one is a tricyclic compound notable for its unique structure and diverse biological activities. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, particularly in the central nervous system and in metabolic processes.

  • Molecular Formula : C12_{12}H11_{11}NO
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

This compound exhibits significant biochemical properties:

  • Dopamine Receptor Interaction : This compound acts as a dopamine receptor agonist, influencing neurotransmitter release and neuronal communication. Its activity is particularly relevant in the treatment of disorders such as Parkinson's disease and hypertension .
  • Cell Signaling Modulation : It modulates various cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it has been shown to affect the JAK2/STAT3 signaling pathway in foam cells, which is crucial for lipid metabolism and atherosclerosis development.

The mechanism of action involves binding to specific receptors and enzymes:

  • Dopamine Receptors : The compound binds to dopamine receptors (D2 and 5-HT1A), enhancing dopaminergic signaling. This interaction leads to increased dopamine availability in synaptic clefts, which is beneficial in neurological conditions .
  • Gene Expression Changes : It alters gene expression profiles associated with cellular functions, including those related to lipid metabolism and inflammatory responses.

Pharmacological Effects

  • Neuroprotective Effects :
    • The compound has demonstrated potential neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This property is critical for developing treatments for neurodegenerative diseases.
  • Antimalarial Activity :
    • Recent studies have indicated that derivatives of this compound exhibit promising antimalarial properties with low cytotoxicity. For example, specific analogs showed an IC50_{50} value of 190 nM against Plasmodium falciparum, indicating strong antiplasmodial activity .
  • Anti-inflammatory Properties :
    • The compound has been linked to anti-inflammatory effects through its interaction with various cytokines and inflammatory mediators. This activity may offer therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Study on Dopaminergic Activity :
    • A comparative study evaluated the pharmacological profiles of several enantiomers of related compounds. The findings suggested that certain enantiomers had enhanced oral bioavailability and selectivity for serotonin receptors compared to traditional drugs like 8-OH-DPAT .
  • Antimalarial Research :
    • In vitro studies demonstrated that specific dibenzannulated medium-ring keto lactams derived from this compound exhibited significant antimalarial activity with favorable pharmacokinetic profiles, supporting their potential as new therapeutic agents against malaria .

Data Tables

Biological ActivityIC50_{50} ValueRemarks
Antiplasmodial190 nMEffective against Plasmodium falciparum
Cytotoxicity53 μMLow cytotoxicity observed
Dopaminergic ActivityVariesEnhances dopaminergic signaling

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